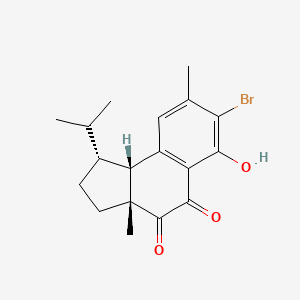
Hypolaetin
Vue d'ensemble
Description
Hypolaetin is a pentahydroxyflavone that consists of luteolin substituted by an additional hydroxy group at position 8 . It has a role as an antioxidant and a plant metabolite . It is functionally related to a luteolin .
Molecular Structure Analysis
Hypolaetin has a molecular formula of C15H10O7 . Its molecular weight is 302.23 g/mol . The IUPAC name for Hypolaetin is 2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxychromen-4-one .
Physical And Chemical Properties Analysis
Hypolaetin has a molecular weight of 302.23 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 7 . The Rotatable Bond Count is 1 .
Applications De Recherche Scientifique
Anti-Melanogenic Effects
Hypolaetin, specifically hypolaetin-7-O-β-D-xyloside, a flavonoid found in Juniperus communis fruits, exhibits significant anti-melanogenic properties. It has been demonstrated to suppress zebrafish pigmentation in a concentration-dependent manner, acting as a reversible competitive inhibitor against the enzyme tyrosinase. Molecular docking simulations suggest that it interacts with key residues of tyrosinase, indicating its potential application in managing skin pigmentation-related diseases (Jeong et al., 2017).
Tyrosinase Inhibitory Activity
Another study focusing on Juniperus communis fruits identified hypolaetin-7-O-β-D-xylopyranoside as a potent inhibitor of mushroom tyrosinase activity. This compound was effective in suppressing tyrosinase activity and melanin synthesis in α-MSH-stimulated B16F10 murine melanoma cells, underlining its therapeutic potential for treating melanin pigmentary disorders (Jegal et al., 2016).
Mécanisme D'action
The exact mechanism of action of Hypolaetin is not clearly defined. However, it is known to have a role as an antioxidant .
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)12-5-10(19)13-9(18)4-11(20)14(21)15(13)22-12/h1-5,16-18,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOIXDIITRKTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415167 | |
| Record name | Hypolaetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hypolaetin | |
CAS RN |
27696-41-9 | |
| Record name | Hypolaetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27696-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hypolaetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hypolaetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYPOLAETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9TM8PY56J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of hypolaetin?
A1: Hypolaetin has been shown to interact with various enzymes, including:
- Lipoxygenases: Hypolaetin exhibits selective inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. [] []
- Cyclooxygenases: While generally less potent than its 5-lipoxygenase inhibition, hypolaetin can also inhibit cyclooxygenases, particularly at low hydroxyl substitution levels. []
- Tyrosinase: Hypolaetin demonstrates inhibitory effects on tyrosinase, an enzyme crucial for melanin biosynthesis, suggesting potential applications in skin pigmentation disorders. [] []
- Glycogen phosphorylase: Hypolaetin exhibits inhibitory activity against glycogen phosphorylase, particularly the dephosphorylated form (GPb), suggesting potential as an antidiabetic agent. []
Q2: What are the downstream effects of hypolaetin's interaction with these targets?
A2: Hypolaetin's interaction with these targets leads to a variety of downstream effects:
- Anti-inflammatory activity: By inhibiting 5-lipoxygenase, hypolaetin can suppress the production of leukotrienes, leading to reduced inflammation in models like carrageenan-induced paw edema. [] []
- Anti-melanogenic effects: Inhibition of tyrosinase by hypolaetin can reduce melanin synthesis, as observed in both cellular models and zebrafish pigmentation assays. [] []
- Potential antidiabetic effects: Inhibition of glycogen phosphorylase by hypolaetin may contribute to its potential in managing type 2 diabetes by regulating glycogenolysis. []
Q3: What is the molecular formula and weight of hypolaetin?
A3: The molecular formula of hypolaetin is C15H10O7, and its molecular weight is 302.24 g/mol.
Q4: What spectroscopic data are available for hypolaetin?
A4: Hypolaetin has been characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR data have been reported, providing insights into the structure and connectivity of atoms within the molecule. [] []
- Ultraviolet-Visible (UV) Spectroscopy: UV spectral data help identify characteristic absorption patterns associated with the flavonoid structure. []
- Mass Spectrometry (MS): MS analysis, often coupled with HPLC or other separation techniques, allows for the identification and quantification of hypolaetin in complex mixtures. [] [] []
Q5: Have there been any computational studies on hypolaetin?
A5: Yes, computational chemistry has been employed to study hypolaetin, including:
- Molecular docking simulations: These simulations have been used to investigate the binding interactions of hypolaetin with enzymes like tyrosinase, providing insights into potential mechanisms of action. [] []
- QSAR (Quantitative Structure-Activity Relationship) models: QSAR models have been developed to explore the relationship between the structure of hypolaetin and its biological activity, such as its inhibitory potency against glycogen phosphorylase. []
Q6: How do structural modifications affect hypolaetin's activity?
A6: Structural modifications can significantly impact hypolaetin's activity:
- Glycosylation: The presence of sugar moieties can drastically alter activity. For instance, hypolaetin-8-glucoside is a weaker inhibitor of 5-lipoxygenase compared to its aglycone, hypolaetin. []
- Hydroxylation: The number and position of hydroxyl groups are crucial. Hypolaetin's inhibitory potency and selectivity against 5-lipoxygenase are attributed to the presence of the 3′,4′-vicinal diol (catechol) in ring B and additional hydroxyl substituents. []
- Methylation and Acetylation: Studies suggest that methylation at position C-8 of the flavone skeleton can enhance antidiabetic activity. Additionally, acetylation at C-5 and C-7 may further boost this effect. []
Q7: What is known about the stability and formulation of hypolaetin?
A7: While specific stability data are limited in the provided research, some insights can be drawn:
- Seasonal variation: Studies on Sideritis mugronensis indicate that hypolaetin-8-glucoside content varies throughout the plant's growth cycle, with maximum levels observed in early summer. []
- Extraction methods: Various extraction methods, including ultrasound-assisted extraction, have been explored to optimize the yield and potentially influence the stability of hypolaetin from plant sources. []
Q8: What is known about the ADME of hypolaetin?
A8: The research provides some insights into the metabolism and excretion of hypolaetin:
- Metabolism: Following ingestion of Sideritis scardica decoction, hypolaetin undergoes extensive metabolism in humans, leading to various metabolites, including glucuronide, sulfate, and methylated forms. [] []
- Excretion: Urinary excretion is a significant elimination route for hypolaetin metabolites. The excretion profiles of hypolaetin and its metabolites can vary significantly. []
Q9: What in vitro and in vivo models have been used to study hypolaetin?
A9: Various models have been employed to investigate the biological activities of hypolaetin:
- In vitro assays:
- In vivo models:
- Carrageenan-induced paw edema: This model in rats has been employed to assess the anti-inflammatory activity of hypolaetin. [] []
- Cold-restraint induced gastric lesions: Used to evaluate the gastroprotective effects of hypolaetin in rats. []
- Zebrafish pigmentation assay: Utilized to study the anti-melanogenic effects of hypolaetin in a live organism. []
- HRM-2 hairless mice: Employed to investigate the skin-lightening effects of hypolaetin in a hyperpigmentation animal model. []
Q10: What is known about the toxicity of hypolaetin?
A10: While comprehensive toxicity data are limited in the provided research, some findings suggest a relatively safe profile:
- Gastric safety: Hypolaetin-8-glucoside has shown a better gastric safety profile than phenylbutazone, a non-steroidal anti-inflammatory drug, in rat studies. []
Q11: What analytical techniques are used to study hypolaetin?
A11: A variety of analytical methods are employed for the characterization and quantification of hypolaetin:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with diode array detection (DAD) or mass spectrometry (MS), is widely used to separate, identify, and quantify hypolaetin and its derivatives in plant extracts and biological samples. [] [] []
- Thin-Layer Chromatography (TLC): TLC, including two-dimensional TLC, is employed for the separation and preliminary identification of hypolaetin and its derivatives. []
- Mass Spectrometry (MS): MS techniques, including tandem MS (MS/MS), are crucial for the structural elucidation and quantification of hypolaetin and its metabolites. [] [] []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1D and 2D techniques, is essential for determining the structure of hypolaetin and its derivatives. [] []
- Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy aids in the identification of hypolaetin based on its characteristic absorption spectrum. []
Q12: Have analytical methods for hypolaetin been validated?
A12: Yes, validation of analytical methods for hypolaetin has been performed, particularly for quantitative analysis:
- Comparison of MS and UV detection: Studies have compared the performance of ion trap MS and UV detection for quantifying flavonoids, including hypolaetin derivatives. Results indicated that MS methods are comparable to UV in terms of precision and accuracy, with superior selectivity and sensitivity. []
Q13: What cross-disciplinary applications of hypolaetin research are being explored?
A13: Hypolaetin research spans multiple disciplines, including:
- Ethnopharmacology: Investigating the traditional use of hypolaetin-containing plants like Sideritis species for various ailments provides valuable leads for scientific investigation. [] []
- Medicinal chemistry: Understanding the SAR of hypolaetin allows for the design and synthesis of novel derivatives with potentially enhanced therapeutic properties. []
- Cosmetics: Hypolaetin's anti-tyrosinase and potential anti-ageing properties make it a promising candidate for cosmetic applications, particularly for skin-lightening and anti-wrinkle formulations. [] []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Benzothiazol-6-ylamino]-4-[indan-5-ylamino]-pyrimidine hydrochloride](/img/structure/B1241133.png)
![1-S-[3-hydroxy-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241134.png)

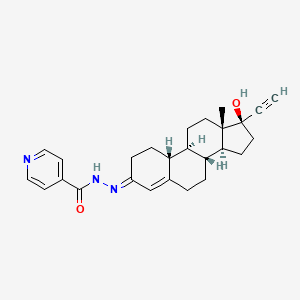
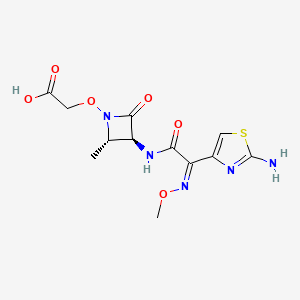
![(1S,2S,3S,4S)-3,4-Bis-[(4-phenoxy-benzyl)-propyl-carbamoyl]-cyclobutane-1,2-dicarboxylic acid](/img/structure/B1241139.png)
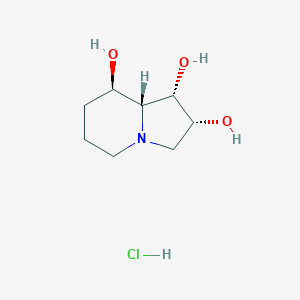
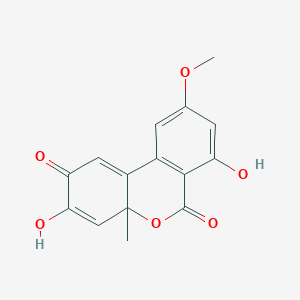
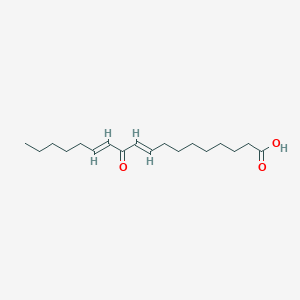
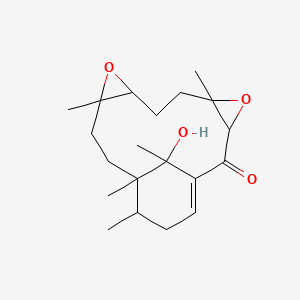
![5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione](/img/structure/B1241150.png)


